Dolastatin 10 trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization inhibitor. Noncompetitively inhibits binding of radiolabeled vincristine to tubulin (Ki = 1.4 μM) and induces tubulin aggregation in vitro.
科学的研究の応用
Antineoplastic Agent and Microtubule Inhibitor
Dolastatin 10, originally discovered by Pettit et al. (1987), is recognized as a powerful antineoplastic agent and microtubule inhibitor. It has sparked significant interest in research for its application in tumor cell proliferation assays and as a payload in antibody-drug conjugates (ADCs). Over 30 ADCs in clinical trials currently employ auristatins, which are synthetic analogues of Dolastatin 10, demonstrating its value in cancer treatment research (Maderna & Leverett, 2015).
Marine Antitumor Peptide
Dolastatin 10, a marine pentapeptide, has shown effective induction of apoptosis in various tumor cells, including lung cancer cells, at nanomolar concentration. Its derivatives, MMAE or MMAF, have been combined with specific antibodies to form ADCs, which not only maintain antitumor activity but also enhance tumor targeting while reducing systemic toxicity. These advancements underscore Dolastatin 10's status as a valuable natural compound in tumor treatment research (Gao et al., 2021).
Interaction with Tubulin
Dolastatin 10 interacts with tubulin, a protein critical for cell division, in a unique manner compared to other antimitotic agents. It inhibits tubulin polymerization, a process essential for mitosis, and stabilizes colchicine binding activity of tubulin, indicating a potential mode of action different from typical antimitotic drugs (Luduena et al., 1992).
Antibody Drug Conjugate Anticancer Drugs
Dolastatin 10 has been foundational in the development of several FDA-approved ADCs for cancer treatment, such as Adcetris, Padcev, Polivy, and Blenrep. These ADCs, carrying monomethyl auristatin E (MMAE) and F (MMAF) payloads derived from Dolastatin 10, are used in treating cancers with specific antigen expressions. More than 36 ADCs carrying various pentapeptide analogues of Dolastatin 10 are undergoing development in over 200 human trials, highlighting its potential in developing new anticancer strategies (Singh, 2022).
Synthesis and Structural Modification
Efficient synthesis of Dolastatin 10 and its analogs, focusing on the structural requirements for antitumor activity, is a significant area of research. Some analogs have shown promising results in vivo, leading to further investigations for their potential as antitumor agents (Miyazaki et al., 1995).
Mechanism of Action and Apoptosis Induction
Studies on Dolastatin 10 have shown its potent antimitotic activity, often exceeding that of other known antimitotic drugs. Its efficacy is attributed to its ability to bind tenaciously to tubulin and induce apoptosis, a programmed cell death crucial for eliminating cancer cells. This has led to exploring its potential in clinical applications, possibly by infusion rather than bolus administration (Verdier-Pinard et al., 2000).
特性
分子式 |
C42H68N6O6S.CF3CO2H |
---|---|
分子量 |
899.11 |
同義語 |
N,N-Dimethyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazol)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl--valinamide trifluoroacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。